molecular formula C25H18ClFN4O2 B11212623 2-chloro-7-(2-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

2-chloro-7-(2-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11212623
M. Wt: 460.9 g/mol
InChI Key: GGMAETSCDLVVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a fused chromeno-triazolo-pyrimidine scaffold. Key structural attributes include:

  • Position 7: A 2-fluorophenyl group, contributing to electronic and steric interactions.
  • Position 6: A 4-methoxyphenyl substituent, which enhances solubility compared to non-polar aromatic groups.
  • Position 2: A chlorine atom, a common pharmacophore in bioactive molecules.

The molecule’s complexity arises from its polycyclic framework, which may influence its pharmacokinetic properties and target binding.

Properties

Molecular Formula

C25H18ClFN4O2

Molecular Weight

460.9 g/mol

IUPAC Name

4-chloro-11-(2-fluorophenyl)-9-(4-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C25H18ClFN4O2/c1-32-16-9-6-14(7-10-16)24-21-22(18-12-15(26)8-11-20(18)33-24)30-25-28-13-29-31(25)23(21)17-4-2-3-5-19(17)27/h2-13,23-24H,1H3,(H,28,29,30)

InChI Key

GGMAETSCDLVVKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NC=NN5C3C6=CC=CC=C6F

Origin of Product

United States

Preparation Methods

The synthesis of 2-chloro-7-(2-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the triazolo-pyrimidine system: This step involves the reaction of the chromene intermediate with triazole and pyrimidine derivatives under controlled conditions.

    Substitution reactions: The chloro, fluorophenyl, and methoxyphenyl groups are introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-chloro-7-(2-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloro, fluorophenyl, and methoxyphenyl positions, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-7-(2-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 2-chloro-7-(2-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: It can bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.

    Inhibition of enzymes: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.

    Modulation of signaling pathways: It can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related analogs:

Compound Name Position 7 Substituent Position 6 Substituent Core Structure Molecular Weight Key Biological Activity
Target Compound 2-Fluorophenyl 4-Methoxyphenyl Chromeno-triazolo-pyrimidine ~495.9 Inferred anticancer potential
7-(4-Bromophenyl)-2-chloro-6-(4-methoxyphenyl)-... 4-Bromophenyl 4-Methoxyphenyl Chromeno-triazolo-pyrimidine 521.8 Unreported
2-Chloro-7-(2-fluorophenyl)-6-phenyl-... 2-Fluorophenyl Phenyl Chromeno-triazolo-pyrimidine ~473.9 Unknown
(R)-5-Chloro-6-(2-fluorophenyl)-N-(3-methylbut... 2-Fluorophenyl Triazolo-pyrimidine 382.8 Microtubule polymerization

Key Observations :

Substituent Effects on Activity: The 2-fluorophenyl group at Position 7 is critical for bioactivity in microtubule-targeting triazolopyrimidines, as ortho-fluorine atoms optimize tubulin binding . The 4-methoxyphenyl group at Position 6 may improve solubility compared to non-polar substituents (e.g., phenyl in ’s compound), enhancing bioavailability.

Halogen Substitutions: Replacing the 2-fluorophenyl (target) with 4-bromophenyl () increases molecular weight (521.8 vs. The chlorine at Position 2 is conserved across analogs, suggesting its role in stabilizing molecular interactions.

Core Structure Variations: The chromeno-triazolo-pyrimidine core (target) differs from simpler triazolo-pyrimidines (e.g., ).

Biological Activity

The compound 2-chloro-7-(2-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a unique heterocyclic structure that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H18ClFN4OC_{21}H_{18}ClFN_4O with a molecular weight of approximately 437.9 g/mol. The presence of halogen atoms and methoxy groups contributes to its biological activity, influencing interactions with various biological targets.

Molecular Structure

PropertyValue
Molecular FormulaC21H18ClFN4O
Molecular Weight437.9 g/mol
CAS Number923147-87-9

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. A study highlighted that derivatives of chromene structures demonstrated notable cytotoxic effects against various cancer cell lines.

Case Studies

  • Chromene Derivatives : A study on chromene derivatives found that compounds with electron-withdrawing groups (like Cl and CN) showed higher cytotoxicity against cancer cells such as A549 and H460. The mechanism was attributed to enhanced electron delocalization leading to increased reactivity against cancer cells .
  • In Vitro Studies : In vitro tests revealed that certain derivatives of the chromeno structure had IC50 values below 5 µM against a panel of tumor cell lines. For instance, compounds with specific substitutions at the C-3 position exhibited significant inhibition rates against leukemia and solid tumors .

The biological activity of this compound may be attributed to its ability to interact with various cellular targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Comparative Analysis of Biological Activity

A comparative analysis of various derivatives reveals insights into their biological efficacy:

Compound NameCell Line TestedIC50 (µM)Activity Type
This compoundA549<5Anticancer
Chromene Derivative AH4600.25Anticancer
Chromene Derivative BUACC-620.29Anticancer

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step strategies, often starting with chromene or triazole precursors. Key steps include:

  • Coupling reactions : Chromene derivatives are coupled with triazole precursors using Pd-catalyzed cross-coupling or nucleophilic substitution .
  • Multicomponent reactions (MCR) : Efficient assembly of the heterocyclic core using reagents like Grignard reagents or catalytic acids (e.g., HCl in ethanol) .
  • Cyclization : Intramolecular cyclization under reflux conditions (e.g., in ethanol or benzene) to form the fused triazolo-pyrimidine system .

Q. Optimization :

  • Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but require careful control to avoid decomposition .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity for halogen-substituted intermediates .
  • Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid) facilitate dehydration steps .

Q. Reference Table: Synthesis Conditions

StepReagents/ConditionsYield RangeKey Reference
CouplingPd(OAc)₂, K₂CO₃, DMF60–75%
CyclizationEthanol, HCl, reflux62–70%
PurificationColumn chromatography (SiO₂, EtOAc/hexane)>95% purity

Q. How is the compound’s structure validated, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to assign substituents (e.g., fluorophenyl and methoxyphenyl groups) and verify stereochemistry .
  • X-ray crystallography : Resolves fused ring conformations (e.g., dihedral angles between phenyl and triazolo-pyrimidine planes) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₂₃H₁₇ClFN₃O₂) .

Q. Key Data :

  • X-ray analysis : The dihydropyrimidine ring adopts an envelope conformation (puckering amplitude = 0.099 Å) .
  • NMR shifts : Methoxy protons appear at δ 3.8–4.0 ppm; aromatic protons in the fluorophenyl group show splitting due to para-substitution .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?

SAR studies highlight critical substituent effects:

  • Halogen positioning : Fluorine at ortho positions on phenyl rings enhances tubulin-binding affinity .
  • Methoxy groups : Electron-donating groups (e.g., 4-methoxyphenyl) improve solubility without compromising target binding .
  • Chiral centers : (1S)-trifluoroethylamino groups at the 5-position increase potency by 10-fold compared to achiral analogs .

Q. Reference Table: SAR Insights

SubstituentPositionImpact on ActivityReference
2-FluorophenylC7Enhances tubulin polymerization
4-MethoxyphenylC6Improves solubility and metabolic stability
ChlorineC2Stabilizes π-π stacking with hydrophobic pockets

Q. What mechanistic insights explain its biological activity, and how can resistance be overcome?

Proposed Mechanisms :

  • Tubulin modulation : Promotes tubulin polymerization (unlike taxanes) and inhibits vinca alkaloid binding, bypassing paclitaxel resistance .
  • Kinase inhibition : The triazolo-pyrimidine core competitively binds ATP pockets in kinases (e.g., CDK2), validated via molecular docking .

Q. Resistance Mitigation :

  • Multidrug resistance (MDR) pumps : Lead analogs show low affinity for P-glycoprotein, retaining efficacy in MDR+ cell lines .

Q. How do reaction conditions influence regioselectivity in functionalization?

Regioselectivity is controlled by:

  • pH : Basic conditions (pH 8–9) favor substitution at the 6-position, while acidic conditions target the 2-chloro group .
  • Catalytic systems : Pd(PPh₃)₄ selectively activates C-Cl bonds for Suzuki-Miyaura couplings with aryl boronic acids .

Q. Case Study :

  • Chlorine displacement : Using KOtBu in DMSO at 100°C replaces Cl with -OCH₃ in 85% yield .

Q. What computational methods are used to predict binding modes and toxicity?

  • Molecular dynamics (MD) : Simulates interactions with tubulin (e.g., binding free energy calculations) .
  • ADMET prediction : SwissADME estimates moderate CYP3A4 inhibition risk (Probability = 0.65) due to methoxy groups .

Q. How are conflicting spectral data resolved in structural elucidation?

  • Contradiction Example : Discrepancies in ¹³C NMR shifts for fused rings are resolved via HMBC correlations to assign C7 and C12 .
  • Validation : Cross-referencing with X-ray data confirms the chromeno-triazolo-pyrimidine core’s planarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.